3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a key intermediate in the synthesis of substituted pyrimidinylaminobenzamides. [] This class of compounds exhibits significant biological activity and is of particular interest in the development of antitumor agents. [, , , ] Notably, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine serves as a crucial building block for the synthesis of nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [, , , , ]
a) From 3,5-dinitro-1-trifluoromethylbenzene: This method involves a two-step process. Firstly, 3,5-dinitro-1-trifluoromethylbenzene (2) undergoes fluorination with tetramethylammonium fluoride, yielding 3-fluoro-5-trifluoromethyl-nitrobenzene. Subsequently, this intermediate is subjected to a substitution reaction with 4-methyl-1H-imidazole, followed by reduction to obtain the desired 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine. This approach results in an overall yield of approximately 50%. []
b) From 2-bromo-5-fluoro-benzotrifluoride: This method involves a three-step process. First, 2-bromo-5-fluoro-benzotrifluoride is nitrated using potassium nitrate and sulfuric acid to obtain 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene. Next, this nitro compound undergoes catalytic hydrogenation over palladium/carbon to produce 3-fluoro-5-trifluoromethyl-phenylamine. Finally, this intermediate reacts with the sodium salt of 4-methyl imidazole to yield the target compound. []
c) From a compound of formula (II) and 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzamine: This method involves reacting a compound of formula (II), as described in patent [], with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzamine (IVa) in the presence of a base catalyst and an organic solvent. This method offers a simplified approach by potentially reducing the use of expensive reagents. []
The primary chemical reactions involving 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine are related to its use as a synthetic intermediate for more complex molecules, particularly substituted pyrimidinylaminobenzamides. [] These reactions typically involve the amine group at position 3 of the benzene ring.
The primary application of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine lies in its use as a key intermediate for synthesizing biologically active compounds, especially those with antitumor properties. [, , , ] Its most notable application is in the synthesis of nilotinib, a tyrosine kinase inhibitor used for treating chronic myeloid leukemia. [, , , , ]
Nilotinib's effectiveness stems from its ability to inhibit BCR-ABL, a tyrosine kinase that plays a critical role in the development of chronic myeloid leukemia. By inhibiting this kinase, nilotinib helps control the proliferation of cancerous cells, thus providing therapeutic benefit. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: